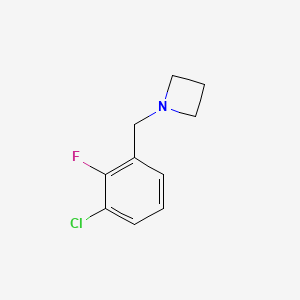
1-(3-Chloro-2-fluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorobenzyl)azetidine typically involves the alkylation of azetidine with 3-chloro-2-fluorobenzyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)_2) as a catalyst . This reaction rapidly provides bis-functionalized azetidines, allowing for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial production methods often involve large-scale synthesis using similar alkylation reactions, optimized for yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-(3-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functionalized derivatives.
Ring-Opening Reactions: Due to the significant ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include organometallic reagents, acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and benzyl derivatives .
Scientific Research Applications
1-(3-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)azetidine involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
1-(3-Chloro-2-fluorobenzyl)azetidine can be compared with other azetidines and related heterocycles:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain but less stability compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
TYTMDVKJUJEVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


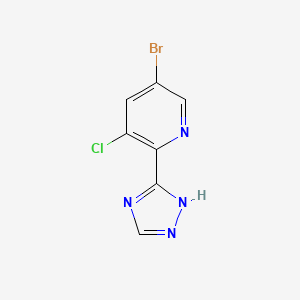


![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
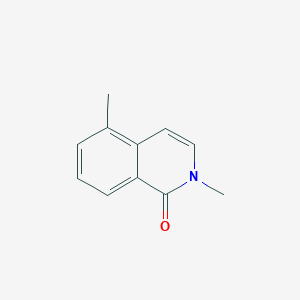
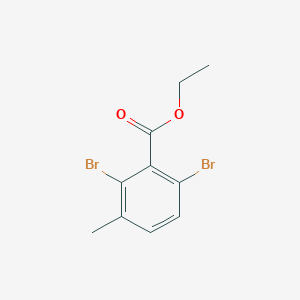

![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
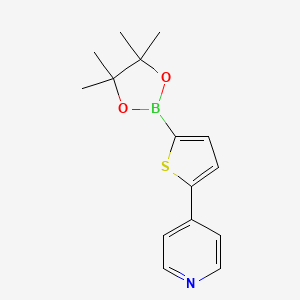
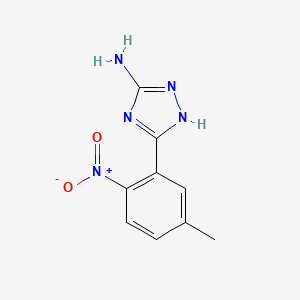
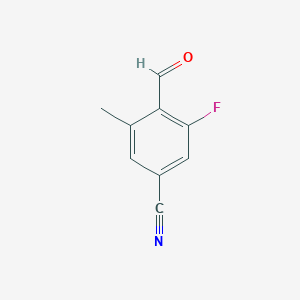
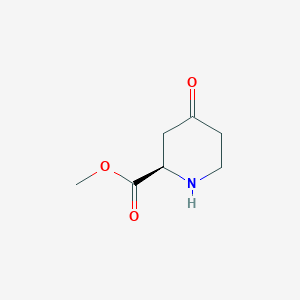
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
